4-Amino-1-ethylpyridin-2(1H)-one
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Description
Synthesis Analysis
The compound appears to be related to Dabigatran, a medication used to prevent strokes in those with atrial fibrillation not caused by heart valve issues, as well as deep vein thrombosis and pulmonary embolism1. However, the specific synthesis process for “4-Amino-1-ethylpyridin-2(1H)-one” is not mentioned.Physical And Chemical Properties Analysis
While I couldn’t find the exact properties of “4-Amino-1-ethylpyridin-2(1H)-one”, I found some properties of a similar compound, “4-Amino-1-methyl-2(1H)-pyridinone”. It has a molecular formula of CHNO, an average mass of 124.141 Da, and a monoisotopic mass of 124.063660 Da2. Please note that these properties may not be the same for “4-Amino-1-ethylpyridin-2(1H)-one”.Scientific Research Applications
Ultrasound-Assisted Drug Solubility
A study by Machado et al. (2013) demonstrated the use of ultrasound irradiation to improve the solubility of drug-like compounds, including 4-hydroxy-6-methyl-3-nitropyridin-2(1H)-one, a molecule structurally similar to 4-Amino-1-ethylpyridin-2(1H)-one. This method significantly reduced reaction times and used a renewable solvent, showcasing a novel protocol for enhancing the solubility of poorly soluble compounds (Machado et al., 2013).
Spectroscopic and Diffractometric Study of Polymorphism
Vogt et al. (2013) conducted a study on the polymorphic forms of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, which shares structural similarities with 4-Amino-1-ethylpyridin-2(1H)-one. This research utilized various spectroscopic and diffractometric techniques to characterize the subtle structural differences between the polymorphic forms, contributing to our understanding of polymorphism in related compounds (Vogt et al., 2013).
Molecular Structure and Hydrogen Bond Strength
A study by Soltani-Ghoshkhaneh et al. (2020) on 4-Alkylamino-3-penten-2-ones, structurally related to 4-Amino-1-ethylpyridin-2(1H)-one, explored the intramolecular hydrogen bonding (IHB) using 1H NMR and density functional theory calculations. This research offers insights into the effects of substitutions on IHB and the electronic structure of chelated ring systems, enhancing our understanding of the molecular structure and hydrogen bond strength in related compounds (Soltani-Ghoshkhaneh et al., 2020).
Catalytic Intermolecular C-Alkylation
Wang et al. (2012) described the first example of Rh-catalyzed intermolecular C-alkylation of cyclic 1,2-diketones using simple terminal olefins as alkylating agents, where aminopyridine, similar to 4-Amino-1-ethylpyridin-2(1H)-one, was employed as a recyclable directing group. This study demonstrates the versatility and potential of using aminopyridine derivatives in catalytic processes, particularly in the synthesis of complex organic compounds (Wang et al., 2012).
properties
IUPAC Name |
4-amino-1-ethylpyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-9-4-3-6(8)5-7(9)10/h3-5H,2,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVGWPPSMAPXHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=CC1=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80725567 |
Source
|
Record name | 4-Amino-1-ethylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80725567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-ethylpyridin-2(1H)-one | |
CAS RN |
1310249-41-2 |
Source
|
Record name | 4-Amino-1-ethylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80725567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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